molecular formula C19H21N3O5S B3658023 1-(4-METHYLBENZENESULFONYL)-N-(3-NITROPHENYL)PIPERIDINE-4-CARBOXAMIDE

1-(4-METHYLBENZENESULFONYL)-N-(3-NITROPHENYL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B3658023
M. Wt: 403.5 g/mol
InChI Key: ITIUZSNIOMYOIO-UHFFFAOYSA-N
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Description

1-(4-Methylbenzenesulfonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a carboxamide group, a nitrophenyl group, and a methylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylbenzenesulfonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where the piperidine derivative reacts with a carboxylic acid or its derivative.

    Nitration: The nitrophenyl group is introduced through a nitration reaction, where the aromatic ring undergoes electrophilic substitution with a nitrating agent such as nitric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylbenzenesulfonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide undergoes various types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Methylbenzenesulfonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzenesulfonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The sulfonyl and nitrophenyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylbenzenesulfonyl)-N-phenylpiperidine-4-carboxamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    1-(4-Methylbenzenesulfonyl)-N-(4-nitrophenyl)piperidine-4-carboxamide: The position of the nitro group is different, potentially altering its chemical properties and interactions.

Uniqueness

1-(4-Methylbenzenesulfonyl)-N-(3-nitrophenyl)piperidine-4-carboxamide is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and potential applications. The combination of the sulfonyl, nitrophenyl, and carboxamide groups in a single molecule provides a versatile scaffold for further chemical modifications and applications in various fields.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-N-(3-nitrophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-14-5-7-18(8-6-14)28(26,27)21-11-9-15(10-12-21)19(23)20-16-3-2-4-17(13-16)22(24)25/h2-8,13,15H,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIUZSNIOMYOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-METHYLBENZENESULFONYL)-N-(3-NITROPHENYL)PIPERIDINE-4-CARBOXAMIDE
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1-(4-METHYLBENZENESULFONYL)-N-(3-NITROPHENYL)PIPERIDINE-4-CARBOXAMIDE
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1-(4-METHYLBENZENESULFONYL)-N-(3-NITROPHENYL)PIPERIDINE-4-CARBOXAMIDE
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1-(4-METHYLBENZENESULFONYL)-N-(3-NITROPHENYL)PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 6
1-(4-METHYLBENZENESULFONYL)-N-(3-NITROPHENYL)PIPERIDINE-4-CARBOXAMIDE

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